molecular formula C20H15ClFN5O2 B3000592 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 895017-31-9

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide

カタログ番号: B3000592
CAS番号: 895017-31-9
分子量: 411.82
InChIキー: MJVRLJZQNZOHJF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at the 1-position with a 3-chlorophenyl group and at the 5-position with an acetamide moiety bearing a 4-fluorobenzyl substituent. The 3-chlorophenyl group introduces steric and electronic effects, while the 4-fluorobenzyl group may enhance lipophilicity and π-π stacking interactions with biological targets.

特性

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O2/c21-14-2-1-3-16(8-14)27-19-17(10-25-27)20(29)26(12-24-19)11-18(28)23-9-13-4-6-15(22)7-5-13/h1-8,10,12H,9,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVRLJZQNZOHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C19H13ClFN5O2
  • Molecular Weight : 397.79 g/mol
  • CAS Number : 887457-94-5

Research indicates that this compound primarily acts as an inhibitor of CDK2, a crucial enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound disrupts normal cell cycle progression, which is particularly beneficial in cancer therapy as it can lead to the suppression of tumor growth.

Inhibition of Cancer Cell Lines

In vitro studies have demonstrated the compound's significant inhibitory effects on various cancer cell lines. The following table summarizes some key findings:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)5.2Growth inhibition
A549 (Lung Cancer)3.8Induction of apoptosis
HeLa (Cervical Cancer)4.5Cell cycle arrest

Case Studies

  • Study on MCF-7 Cells : A study published in Journal of Medicinal Chemistry assessed the effects of the compound on MCF-7 breast cancer cells. Results indicated that treatment with concentrations above 5 µM led to a significant reduction in cell viability, attributed to apoptosis induction through the mitochondrial pathway.
  • A549 Lung Cancer Model : In another study, the compound was tested on A549 lung cancer cells. The results showed that at an IC50 of 3.8 µM, the compound effectively inhibited cell proliferation and triggered apoptotic pathways, highlighting its potential as an anti-cancer agent.
  • Combination Therapy : A recent investigation explored the effects of combining this compound with standard chemotherapeutic agents. The combination resulted in enhanced cytotoxicity against HeLa cells compared to either treatment alone, suggesting a synergistic effect that could improve therapeutic outcomes.

Pharmacological Profile

The pharmacological profile of this compound indicates promising applications in oncology due to its selective action against specific kinases involved in cancer progression.

Potential Side Effects and Toxicity

While the compound shows significant promise as an anticancer agent, further studies are needed to evaluate its toxicity profile and potential side effects. Preliminary toxicity assessments indicate that at higher concentrations, some non-cancerous cell lines exhibit reduced viability, warranting careful dose optimization in therapeutic applications.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Group

  • N-Methyl Analog (2-[1-(3-Chlorophenyl)-4-Oxopyrazolo[3,4-d]Pyrimidin-5-Yl]-N-Methylacetamide) :
    Replacing the 4-fluorobenzyl group with a methyl group reduces steric bulk and lipophilicity. This simplification may improve metabolic stability but decrease target selectivity due to weaker hydrophobic interactions .
  • However, this substitution may also introduce metabolic liabilities due to the stability of the CF3 group .

Halogen Position and Aromatic Substituents

  • 1-(4-Fluorophenyl) Core (vs. 3-Chlorophenyl): A compound with a 4-fluorophenyl group () demonstrates how halogen positioning affects electronic properties. The para-fluoro substituent may create a stronger dipole moment compared to meta-chloro, influencing solubility and intermolecular interactions.
  • Chromen-4-One Hybrid (Example 83, ): Integration of a chromenone moiety introduces additional hydrogen-bonding sites and planar aromaticity, likely improving DNA intercalation or topoisomerase inhibition. The dimethylamino and isopropoxy groups in this compound further modulate solubility and bioavailability .

Core Heterocycle Modifications

  • Pyrazolo[3,4-b]Pyridine Core (): Replacing the pyrimidine ring with a pyridine alters electron distribution, reducing the number of hydrogen-bond acceptors. The compound in (melting point 221–223°C) exhibits a lower melting point than chromenone hybrids (302–304°C, ), suggesting weaker crystal lattice stability due to fewer polar functional groups .

Key Data Table: Structural and Physical Comparisons

Compound Name Core Structure Substituents Key Properties/Data Reference
2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide (Target) Pyrazolo[3,4-d]pyrimidin-4-one 1-(3-chlorophenyl), N-(4-fluorobenzyl) Not explicitly reported
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide Pyrazolo[3,4-d]pyrimidin-4-one 1-(4-fluorophenyl), N-(2-trifluoromethylphenyl) High lipophilicity (CF3 group)
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide Pyrazolo[3,4-b]pyridine 3-(4-chlorophenyl), N-(4-CF3Ph) MP 221–223°C; IR 1682 cm⁻¹ (C=O)
Chromen-4-One Hybrid (Example 83) Pyrazolo[3,4-d]pyrimidine-chromenone 3-fluoro-4-isopropoxyphenyl, dimethylamino MP 302–304°C; Mass: 571.198.8 (M++1)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。